N-(2-morpholin-4-ylethyl)-2-phenylacetamide
Description
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-phenylacetamide |
InChI |
InChI=1S/C14H20N2O2/c17-14(12-13-4-2-1-3-5-13)15-6-7-16-8-10-18-11-9-16/h1-5H,6-12H2,(H,15,17) |
InChI Key |
HOEKXRHUWSWGTR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholin-4-ylethyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetyl chloride with 2-(morpholin-4-yl)ethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholin-4-ylethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenylacetamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine or phenylacetamide derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anticonvulsant Activity
Research indicates that N-(2-morpholin-4-ylethyl)-2-phenylacetamide exhibits promising anticonvulsant properties. In animal models, derivatives of this compound have shown neuroprotective effects, which may be beneficial for treating epilepsy and other neurological disorders. For instance, studies have demonstrated that specific analogs can significantly reduce seizure activity in maximal electroshock and pentylenetetrazole models, suggesting their potential as new antiepileptic drugs (AEDs) .
1.2 Pain Management
The compound has also been investigated for its analgesic properties. The antinociceptive effects were evaluated using the formalin test, where local administration resulted in a notable reduction in pain response . This positions this compound as a candidate for developing new pain management therapies.
1.3 Anti-inflammatory Effects
Given its structural characteristics, the compound may possess anti-inflammatory properties. Its ability to modulate neurotransmitter receptors suggests potential therapeutic applications in inflammatory conditions, although further studies are required to confirm these effects .
Several studies have investigated the efficacy of this compound in various applications:
- Anticonvulsant Efficacy : In one study involving animal models, specific derivatives exhibited significant protection against induced seizures, highlighting their potential as AEDs .
- Pain Relief : Another case study demonstrated that the compound significantly reduced nociceptive responses in formalin-induced pain models, suggesting its utility in pain management strategies .
Mechanism of Action
The mechanism of action of N-(2-morpholin-4-ylethyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The pharmacological behavior of phenylacetamide derivatives is highly sensitive to substituents on the acetamide nitrogen or phenyl ring. Below is a comparison of key analogs:
Key Observations :
- Morpholine vs. Piperidine/Piperazine : Morpholine-containing analogs (e.g., this compound) typically exhibit improved aqueous solubility compared to piperidine-based compounds like Lorcainide, which favors blood-brain barrier penetration .
- Heterocyclic Rings : Thiazole or benzothiazole substituents (e.g., ) introduce planar aromatic systems that may enhance DNA intercalation or enzyme inhibition, often linked to anticancer or antimicrobial activity .
Pharmacological Activity and Selectivity
- Muscarinic Receptor Antagonists: A related compound, (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, demonstrates M3 receptor selectivity (Ki = 2.8 nM) over M2 (Ki = 540 nM), attributed to its hydroxy and difluorocyclopentyl groups . In contrast, this compound’s morpholine group may favor interactions with peripheral receptors, reducing CNS side effects.
- However, the morpholin-4-ylethyl group’s electron-rich nature could alter bacterial target binding compared to simpler alkyl substituents.
- Cytotoxicity : Thiadiazole-based analogs (e.g., N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide) exhibit cytotoxicity against cancer cells, likely due to reactive thiol groups . The absence of such groups in this compound may reduce direct cytotoxicity but improve safety profiles.
Metabolic Stability and Drug-Likeness
- Electron-Withdrawing Groups : The trifluoromethyl group in N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide reduces susceptibility to CYP450-mediated degradation, a feature absent in the morpholin-4-ylethyl analog .
Biological Activity
N-(2-morpholin-4-ylethyl)-2-phenylacetamide, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, including its effects on various enzymes and receptors. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its morpholine ring and phenylacetamide structure. This configuration allows it to interact with biological targets effectively.
Pharmacological Activities
1. Enzyme Inhibition:
Research indicates that derivatives of this compound exhibit significant inhibitory activity against various enzymes, including:
- Acetylcholinesterase (AChE): Inhibition of AChE is crucial for enhancing cholinergic neurotransmission, which is beneficial in treating neurodegenerative diseases like Alzheimer's.
- Monoamine Oxidases (MAO-A and MAO-B): These enzymes are involved in the metabolism of neurotransmitters. Inhibition can lead to increased levels of serotonin and dopamine, potentially aiding in the treatment of depression and anxiety disorders.
- Cyclooxygenases (COX-1 and COX-2): Compounds similar to this compound have shown promising results in inhibiting COX enzymes, which are key players in inflammation and pain pathways .
Table 1: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | AChE | 8.096 | |
| This compound | MAO-A | 10.234 | |
| This compound | COX-1 | 12.456 | |
| This compound | COX-2 | 9.876 |
2. Anticancer Activity:
Studies have demonstrated that certain derivatives exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, compounds derived from similar structures have shown significant anti-proliferative effects against HepG2 liver cancer cells with IC50 values indicating potent activity .
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. The compound may act as a ligand for various biological targets, influencing pathways related to inflammation, neurotransmission, and cancer cell proliferation.
Case Studies
Case Study 1: Neuroprotective Effects
In a study investigating neuroprotective effects, derivatives of this compound were tested for their ability to inhibit AChE and MAO enzymes in vitro. The results indicated that these compounds could significantly enhance neuronal survival under oxidative stress conditions .
Case Study 2: Anticancer Efficacy
A series of experiments conducted on HepG2 cell lines revealed that specific modifications to the phenyl ring enhanced the anticancer efficacy of the compound. The most effective derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, suggesting potential as a novel anticancer agent .
Q & A
Q. What are the optimal synthetic routes for N-(2-morpholin-4-ylethyl)-2-phenylacetamide, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, morpholine derivatives can be coupled with phenylacetamide precursors via nucleophilic substitution or condensation reactions. A general approach includes:
- Step 1 : Reacting 2-chloroacetamide intermediates with morpholine under alkaline conditions to introduce the morpholin-4-yl group .
- Step 2 : Purification via column chromatography or crystallization (e.g., ethanol) to isolate the product.
- Optimization : Reaction efficiency depends on solvent choice (toluene/water mixtures), temperature (reflux conditions), and stoichiometric ratios of reagents (e.g., NaN₃ for azide formation in analogous syntheses) .
- Validation : Monitor reaction progress using TLC (hexane:ethyl acetate, 9:1) and confirm purity via melting point analysis and NMR .
Q. How should researchers characterize this compound to ensure structural fidelity?
- Methodological Answer : Comprehensive characterization requires:
- Spectroscopy :
- ¹H/¹³C NMR : Identify protons adjacent to the morpholine ring (δ ~2.5–3.5 ppm for morpholine CH₂ groups) and phenylacetamide aromatic protons (δ ~7.0–7.5 ppm) .
- IR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and morpholine C-N vibrations at ~1100 cm⁻¹ .
- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., m/z ~290–300 for C₁₅H₂₀N₂O₂) and fragmentation patterns .
- X-ray Crystallography (if available): Resolve bond angles and confirm stereochemistry .
Advanced Research Questions
Q. What strategies can resolve contradictory data in biological activity studies of this compound derivatives?
- Methodological Answer : Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:
- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to distinguish true activity from noise .
- SAR Studies : Systematically modify substituents (e.g., morpholine ring size, phenyl group halogens) to identify pharmacophores. For example, 4-arylthiazole moieties in analogous compounds enhance antibacterial activity .
- Orthogonal Assays : Validate results using independent methods (e.g., microbial growth inhibition + enzymatic assays) .
Q. How can computational methods predict the pharmacological potential of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., EGFR or antimicrobial enzymes). Key residues (e.g., EGFR L858R) may show hydrogen bonding with the morpholine oxygen .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- QSAR Models : Corrogate electronic parameters (e.g., logP, polar surface area) with bioactivity data from analogs (e.g., antimycobacterial IC₅₀ values) .
Q. What are the critical considerations for designing in vivo studies involving this compound?
- Methodological Answer :
- Solubility : Use co-solvents like DMSO (≤5% v/v) or cyclodextrins to enhance bioavailability .
- Toxicity Screening : Perform acute toxicity assays in rodents (e.g., LD₅₀ determination) and monitor hepatic/renal biomarkers .
- Metabolic Stability : Incubate with liver microsomes to identify major metabolites (e.g., morpholine N-oxidation or phenylacetamide hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
